N-benzyl-6-ethyl-1,3-benzothiazol-2-amine

Description

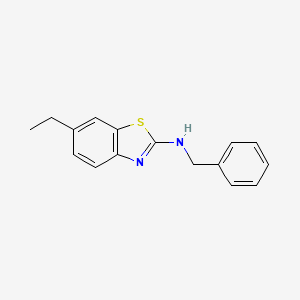

N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine (CAS: 1105191-56-7) is a benzothiazole derivative with the molecular formula C₁₆H₁₆N₂S and a molar mass of 268.38 g/mol . Structurally, it features a benzothiazole core substituted with an ethyl group at the 6-position and a benzyl group attached to the exocyclic amine (Fig. 1).

Properties

IUPAC Name |

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-2-12-8-9-14-15(10-12)19-16(18-14)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCPFMYPDGRLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzyl chloride and ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues: Substituent Variations at the 6-Position

The 6-position of the benzothiazole ring significantly influences physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance polarity and may improve binding to biological targets, as seen in PDE-10-A inhibition studies .

Comparison with Derivatives Featuring Different N-Substituents

The exocyclic amine group is another critical modification site:

Key Observations :

- Benzyl group in the target compound may improve blood-brain barrier (BBB) penetration compared to smaller N-substituents, as suggested by hybrid drug design strategies for neurological targets .

- Methylsulfanyl groups introduce sulfur atoms, which could modulate metabolic stability or interact with cysteine residues in enzymes .

Physicochemical Properties and Solubility Considerations

- Melting Points : 6-Substituted derivatives show a wide range (130–380°C), with electron-withdrawing groups (e.g., nitro, chloro) correlating with higher melting points due to increased crystallinity .

- Solubility : Nitro and methoxy groups may improve aqueous solubility, whereas hydrophobic substituents (e.g., benzyl) could limit it .

Biological Activity

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The molecular formula for this compound is , with a molecular weight of approximately 252.36 g/mol. The structure includes both nitrogen and sulfur atoms, contributing to its reactivity and biological activity.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been shown to inhibit specific pathways involved in cell proliferation, leading to reduced tumor growth in vitro. This activity is likely mediated through the compound's interaction with key enzymes involved in cancer progression.

2. Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects by modulating pathways related to inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

Benzothiazole derivatives, including this compound, have been reported to possess antimicrobial properties against various pathogens. Studies have indicated that these compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents .

The molecular mechanisms underlying the biological activities of this compound involve several biochemical pathways:

1. Enzyme Inhibition

The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. This inhibition contributes to its anti-inflammatory effects.

2. Cell Signaling Modulation

this compound affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation pathways | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antimicrobial | Inhibition of M. tuberculosis growth |

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, it was found that treatment led to a significant reduction in tumor size in xenograft models compared to control groups. The compound induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties demonstrated that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The study highlighted its potential for treating chronic inflammatory conditions.

Q & A

Basic: What are the established synthetic routes for N-benzyl-6-ethyl-1,3-benzothiazol-2-amine, and how are yields optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 6-ethyl-1,3-benzothiazol-2-amine with benzyl chloride/halide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) can improve yields (85–90%) by reducing side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric ratios (1:1.2 amine-to-benzyl halide) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm; ethyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR identifies carbonyl/aromatic carbons (e.g., benzothiazole C2 at δ 165–170 ppm) .

- X-ray Crystallography: Single-crystal diffraction (using SHELX programs) resolves bond angles/lengths (e.g., C–S bond ~1.74 Å) and packing motifs (e.g., π-π stacking between benzothiazole rings) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.12) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Contradictions arise from assay variability (e.g., bacterial strain differences) or substituent effects. Strategies include:

- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) .

- SAR Analysis: Compare activity of derivatives (e.g., replacing benzyl with furanmethyl alters selectivity) .

- Mechanistic Studies: Probe target engagement via enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) or fluorescence quenching .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol indicates high affinity) .

- QSAR Modeling: Develop regression models linking substituent parameters (e.g., Hammett σ) to IC₅₀ values .

- MD Simulations: Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Basic: What spectroscopic and electrochemical techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- UV-Vis Spectroscopy: Monitor degradation (e.g., absorbance loss at λₘₐₓ 320 nm in PBS pH 7.4 over 24 hours) .

- HPLC-MS: Quantify decomposition products (e.g., benzothiazole-2-amine at m/z 151.03) .

- Cyclic Voltammetry: Measure redox stability (e.g., oxidation peak at +0.75 V vs. Ag/AgCl indicates susceptibility to ROS) .

Advanced: How are reaction intermediates and byproducts identified during synthesis optimization?

Methodological Answer:

- LC-MS/MS: Track intermediates (e.g., Schiff base at m/z 220.08 in microwave reactions) .

- TLC Monitoring: Use iodine staining to detect unreacted amine (Rf 0.3 in ethyl acetate/hexane 1:3) .

- Isolation via Prep-HPLC: Collect byproducts (e.g., dimeric species) for structural elucidation with 2D NMR .

Basic: What in vitro models are used to evaluate the compound’s anticancer potential?

Methodological Answer:

- Cell Viability Assays: MTT assay on HCT-116 colon cancer cells (IC₅₀ reported at 12.5 µM) .

- Apoptosis Detection: Annexin V/PI staining with flow cytometry (e.g., 40% apoptosis at 24 hours) .

- Migration Inhibition: Scratch assay (e.g., 60% reduction in HT29 cell migration at 10 µM) .

Advanced: What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they mitigated?

Methodological Answer:

- Twinned Crystals: Use SHELXD for structure solution and PLATON to validate twin laws .

- Disorder Modeling: Refine ethyl/benzyl groups with split positions (ADPs < 0.05 Ų) .

- Hydrogen Bonding: Identify N–H⋯N interactions (2.8–3.0 Å) with SHELXL restraints .

Advanced: How is the compound’s pharmacokinetic profile predicted computationally?

Methodological Answer:

- ADMET Prediction: SwissADME estimates logP (2.8), bioavailability (55%), and BBB permeability (CNS MPO score 3.2) .

- CYP450 Metabolism: Use StarDrop to identify metabolic hotspots (e.g., ethyl oxidation to carboxylic acid) .

- Solubility: COSMO-RS predicts aqueous solubility (0.05 mg/mL) and salt formation strategies (e.g., HCl salt increases solubility 10x) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Desiccate at -20°C under argon to prevent oxidation (shelf life >12 months) .

- Handling: Use amber vials to avoid photodegradation (UV light reduces purity by 15% in 48 hours) .

- Solubility Testing: Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 (precipitation occurs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.